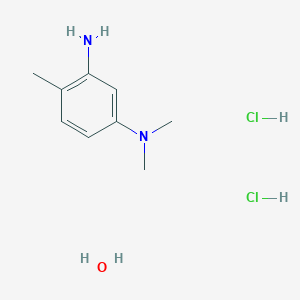![molecular formula C20H15ClN2O3 B6285918 6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one CAS No. 413619-81-5](/img/structure/B6285918.png)
6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one is a chemical compound with the molecular formula C20H15ClN2O3. It is a derivative of phenoxazine , a class of compounds that have sparked a lot of interest due to their numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy .
Synthesis Analysis
Phenoxazines, including this compound, have been synthesized through various structural modifications over the years to develop new phenoxazines with improved properties . The reaction of diaza-5H-benzo[a]phenoxazin-5-one and 5H-benzo[a]phenoxazin-5-one with various phenols catalyzed by Pd/t-BuXPhos/K3PO4 system has been used to synthesize previously unknown ether derivatives .Molecular Structure Analysis
The molecular structure of this compound has been confirmed using UV-visible, FTIR, and 1H NMR spectroscopy . The average mass of the molecule is 281.693 Da and the monoisotopic mass is 281.024353 Da .Wissenschaftliche Forschungsanwendungen
6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one has been the subject of numerous scientific studies due to its potential applications in various fields of science. The compound has been studied for its potential use as an antiviral agent, antifungal agent, and antibacterial agent. Furthermore, the compound has been studied for its potential use as a therapeutic agent in the treatment of cancer, Alzheimer’s disease, and other neurological disorders.
Wirkmechanismus
The mechanism of action of 6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one is not yet fully understood. However, it is believed to act as an inhibitor of a wide range of enzymes, including cytochrome P450 enzymes, proteases, and kinases. In addition, the compound has been found to interact with various cellular targets, including DNA, RNA, and proteins.
Biochemical and Physiological Effects
This compound has been found to possess a range of interesting biochemical and physiological effects. In vitro studies have demonstrated that the compound has antiviral, antifungal, and antibacterial activity. Furthermore, the compound has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In vivo studies have demonstrated that the compound has a range of beneficial effects, including the ability to reduce inflammation, reduce oxidative stress, and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one for laboratory experiments include its low cost and availability, its stability in aqueous solutions, and its low toxicity. However, there are also several limitations to using this compound in laboratory experiments. These include its limited solubility in organic solvents and its low water solubility. In addition, the compound has a relatively short shelf life and is sensitive to light and air.
Zukünftige Richtungen
There are a number of potential future directions for the use of 6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one. These include further studies into the compound’s antiviral, antifungal, and antibacterial activity. Additionally, further research into the compound’s potential use as a therapeutic agent in the treatment of cancer, Alzheimer’s disease, and other neurological disorders is warranted. Furthermore, further studies into the compound’s biochemical and physiological effects are needed. Finally, further research into the compound’s solubility in organic solvents and its stability in aqueous solutions is also necessary.
Synthesemethoden
6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one can be synthesized through several methods, including the reaction of this compound with 2-hydroxyethyl piperazine and 2-aminomethylmorpholine. This reaction is carried out in aqueous solution at room temperature. The reaction yields this compound in a quantitative yield.
Eigenschaften
IUPAC Name |
6-chloro-9-morpholin-4-ylbenzo[a]phenoxazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c21-17-19(24)14-4-2-1-3-13(14)18-20(17)26-16-11-12(5-6-15(16)22-18)23-7-9-25-10-8-23/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKRTGVNWBKSMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C4C5=CC=CC=C5C(=O)C(=C4O3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

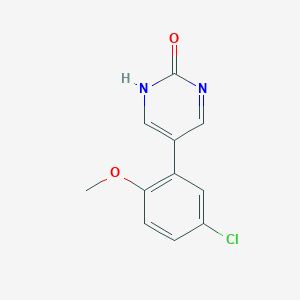

![{2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate; 95%](/img/structure/B6285874.png)
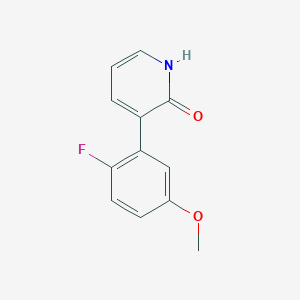

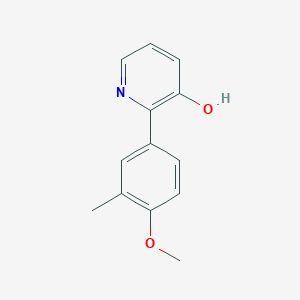
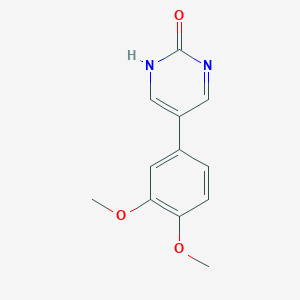



![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)
![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)
![4-{[(1E)-(2-Hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile; >90%](/img/structure/B6285933.png)
